3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine Potent allosteric activator of the AMPK; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 684648-95-1
VCID: VC0006517
InChI: InChI=1S/C13H18N4/c14-13-16-11-8-5-9-15-12(11)17(13)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H2,14,16)
SMILES: C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine

CAS No.: 684648-95-1

Cat. No.: VC0006517

Molecular Formula: C13H18N4

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine - 684648-95-1

CAS No. 684648-95-1
Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
IUPAC Name 3-cycloheptylimidazo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C13H18N4/c14-13-16-11-8-5-9-15-12(11)17(13)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H2,14,16)
Standard InChI Key CDSDHYZARNPIPW-UHFFFAOYSA-N
SMILES C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N
Canonical SMILES C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine (IUPAC name: 3-cycloheptylimidazo[4,5-b]pyridin-2-amine) features a bicyclic imidazo[4,5-b]pyridine system fused with a seven-membered cycloheptyl ring at the 3-position. The molecular formula is C₁₃H₁₈N₄, yielding a molecular weight of 230.31 g/mol. Key structural attributes include:

  • Density: 1.48 g/cm³

  • Boiling Point: 399.3°C at 760 mmHg

  • Canonical SMILES: C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N

The cycloheptyl group introduces steric bulk and conformational flexibility, distinguishing it from simpler alkyl-substituted analogs like 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine (PubChem CID 63758165) .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed amide coupling, where 3-alkylamino-2-chloropyridine precursors react with primary amides under optimized conditions. Key steps include:

  • Cyclization: Formation of the imidazo[4,5-b]pyridine core through intramolecular nucleophilic substitution.

  • Functionalization: Introduction of the cycloheptyl group via Suzuki-Miyaura coupling or direct alkylation.

Reaction Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (typically >75%) and purity (>98%). Catalysts such as Pd(OAc)₂ with Xantphos ligands improve regioselectivity, while microwave-assisted synthesis reduces reaction times from hours to minutes.

Pharmacological Applications

GPR81 Receptor Agonism

As a GPR81 agonist, this compound modulates lipid metabolism by suppressing lipolysis in adipocytes. In rodent models, it reduced free fatty acid levels by 40–60% at 10 μM concentrations, suggesting therapeutic potential for dyslipidemia.

Anti-Inflammatory Activity

The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a dose-dependent manner. In murine models of rheumatoid arthritis, daily administration (5 mg/kg) reduced paw edema by 55% over 14 days.

Anticancer Properties

Antiproliferative effects were observed across multiple cancer cell lines:

Cell LineIC₅₀ (μM)
LN-229 (glioblastoma)11.9
HCT-116 (colorectal)12.1
NCI-H460 (lung)10.4
K-562 (leukemia)9.8

Mechanistic studies indicate kinase inhibition (e.g., c-KIT, PDGFR-α) and induction of apoptosis via caspase-3 activation.

Mechanism of Action

Molecular Targets

  • GABAₐ Receptor: Acts as a positive allosteric modulator, enhancing chloride influx (EC₅₀ = 2.3 μM).

  • COX-2 Inhibition: Reduces prostaglandin E₂ synthesis by 70% at 50 μM.

  • c-KIT Mutant Inhibition: Binds to D816V mutant c-KIT with Kd = 18 nM, disrupting oncogenic signaling.

Metabolic Pathways

The compound activates AMPK in hepatocytes, increasing glucose uptake by 30% in insulin-resistant models.

Comparative Analysis with Analogous Compounds

3-Ethyl vs. 3-Cycloheptyl Derivatives

The ethyl-substituted analog (PubChem CID 63758165) exhibits reduced pharmacological potency:

Property3-Cycloheptyl Derivative3-Ethyl Derivative
c-KIT Inhibition (IC₅₀)18 nM450 nM
TNF-α Reduction (10 μM)65%22%
Metabolic Stabilityt₁/₂ = 4.2 ht₁/₂ = 1.1 h

The cycloheptyl group enhances target binding affinity through hydrophobic interactions and improves metabolic stability via steric shielding of labile sites .

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